![molecular formula C17H12N4OS B2885786 2-苯基-N-(吡唑并[1,5-a]吡啶-5-基)噻唑-4-甲酰胺 CAS No. 2034402-04-3](/img/structure/B2885786.png)

2-苯基-N-(吡唑并[1,5-a]吡啶-5-基)噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

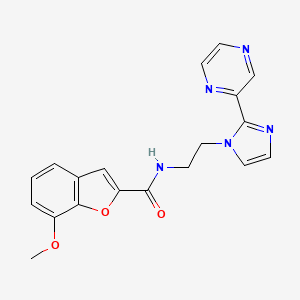

“2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide” is an organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds to which our compound of interest belongs, has been described in the literature . The synthesis involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . In addition, thiazoles and 1,3,4-thiadiazoles were obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .科学研究应用

Fluorescent Probes for Bioimaging

This compound belongs to a family of pyrazolo[1,5-a]pyrimidines identified for their potential in optical applications. They are particularly promising as fluorescent probes for bioimaging due to their tunable photophysical properties. These properties allow for the study of intracellular processes and can be tailored by substituting different groups on the fused ring to enhance absorption and emission behaviors .

Chemosensors

The heterocyclic nature of this compound, featuring nitrogen and sulfur atoms, makes it a potential chelating agent for ions. This characteristic is beneficial for developing chemosensors that can detect the presence of specific ions or molecules, which is crucial in environmental monitoring and diagnostics .

Organic Light-Emitting Devices (OLEDs)

Due to their solid-state emission intensities, compounds like 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide can be used in the design of OLEDs. These devices are used in displays and lighting, and the compound’s properties can contribute to the development of more efficient and durable OLEDs .

Cognitive Disorder Treatment

Selective inhibition of phosphodiesterase (PDE) 2A is a proposed approach to treat cognitive impairments. Derivatives of this compound have been explored as PDE2A inhibitors, which could potentially enhance cognitive performance in neuropsychiatric and neurodegenerative disorders by augmenting cyclic nucleotide signaling pathways in the brain .

Phototoxicity Studies

In the development of new drugs, assessing phototoxicity is crucial. Pyrazolo[1,5-a]pyrimidine derivatives, including this compound, have been studied for their phototoxic effects. This research is vital for ensuring the safety of new pharmaceuticals, particularly those that may be exposed to light .

Estrogen Receptor Research

Compounds like 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide have been used to distinguish the activities of different estrogen receptors. This research is significant in understanding the role of estrogen in various physiological processes and could lead to the development of targeted therapies for conditions like cancer .

作用机制

Target of Action

The primary target of 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide is the Mitogen-activated protein kinase 1 . This kinase plays a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines, a family of compounds to which our compound belongs, have significant photophysical properties . These properties suggest that the compound might interact with its targets by influencing electron-donating groups at position 7 on the fused ring, improving both the absorption and emission behaviors .

Pharmacokinetics

It’s worth noting that the compound’s photophysical properties, such as absorption and emission behaviors, can be tuned , which might impact its bioavailability.

Result of Action

Given its target, it may influence cell growth, differentiation, and apoptosis

属性

IUPAC Name |

2-phenyl-N-pyrazolo[1,5-a]pyridin-5-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4OS/c22-16(19-13-7-9-21-14(10-13)6-8-18-21)15-11-23-17(20-15)12-4-2-1-3-5-12/h1-11H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJMZZRCTRGGFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC4=CC=NN4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-bromobenzyl)-8-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2885703.png)

![1-([1,1'-biphenyl]-4-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethanone hydrobromide](/img/structure/B2885705.png)

![5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B2885706.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(methylsulfonamido)phenyl)piperidine-4-carboxamide](/img/structure/B2885707.png)

![2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2885719.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2885722.png)